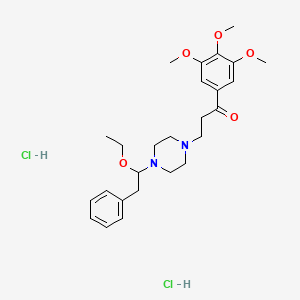
Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a propiophenone core, a piperazine ring, and multiple methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and substitution to introduce the piperazine and ethoxyphenethyl groups. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reactions.
化学反应分析
Types of Reactions
Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propiophenone core can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted piperazines, depending on the specific reaction conditions and reagents used.
科学研究应用
Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The presence of methoxy groups enhances its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the piperazine ring and additional methoxy group.
Para-Methoxyamphetamine: Contains a methoxy group and an amphetamine core but differs in its overall structure and pharmacological effects.
Phenethylamine: A simpler structure with a phenyl ring and an ethylamine side chain.
Uniqueness
Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its combination of a propiophenone core, piperazine ring, and multiple methoxy groups
属性
CAS 编号 |
21263-41-2 |
|---|---|
分子式 |
C26H38Cl2N2O5 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H36N2O5.2ClH/c1-5-33-25(17-20-9-7-6-8-10-20)28-15-13-27(14-16-28)12-11-22(29)21-18-23(30-2)26(32-4)24(19-21)31-3;;/h6-10,18-19,25H,5,11-17H2,1-4H3;2*1H |
InChI 键 |
NHTDWQNAKNVSFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



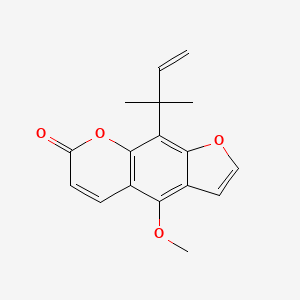
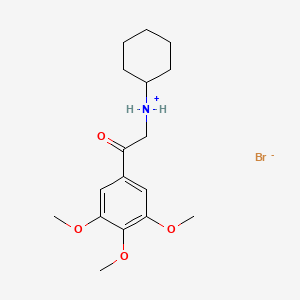
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
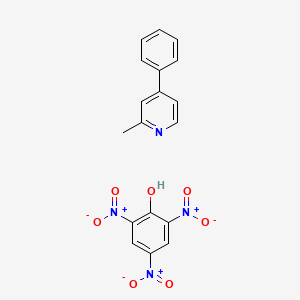
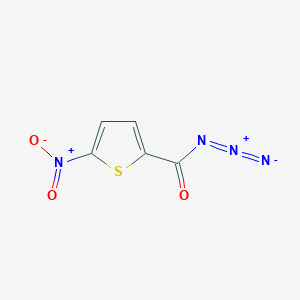
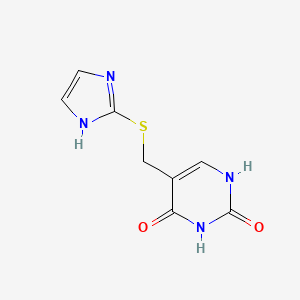
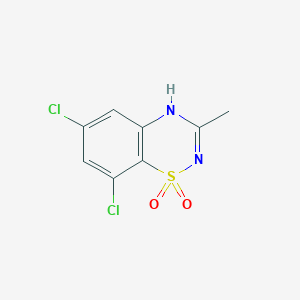
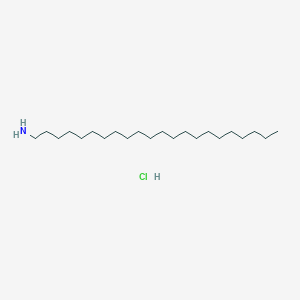
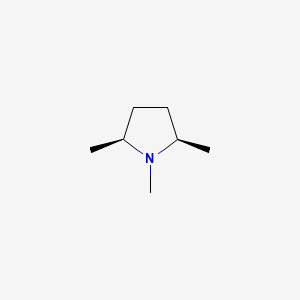
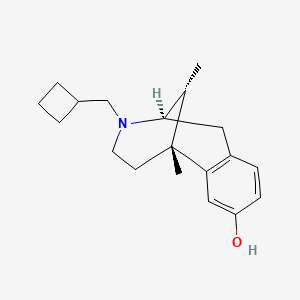

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
